

Navigating the Specificity of P300 Bromodomain Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475

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For researchers, scientists, and drug development professionals, the precise targeting of epigenetic modulators is paramount. This guide provides a comparative analysis of the cross-reactivity of **P300 bromodomain-IN-1** and other notable P300/CBP bromodomain inhibitors, supported by experimental data and detailed methodologies.

The EP300 (p300) and its close homolog CREBBP (CBP) are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are attractive targets for therapeutic intervention in diseases such as cancer. Potent and selective inhibitors are essential tools to dissect the specific functions of these bromodomains and to develop targeted therapies. This guide focuses on the selectivity profile of **P300 bromodomain-IN-1** and compares it with other well-characterized inhibitors of the p300/CBP bromodomain.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory potency and selectivity of **P300 bromodomain-IN-1** and other selected p300/CBP bromodomain inhibitors against various bromodomain families. It is important to note that comprehensive public data on the cross-reactivity of **P300 bromodomain-IN-1** across a wide panel of bromodomains is limited. The data presented here is based on available scientific literature.

Inhibitor	Target Bromodomain	IC50 / Kd (nM)	Selectivity Profile	Assay Type
P300 bromodomain-IN-1 (Compound 1u)	p300	49 (IC50)[1][2]	Data against a broad panel of bromodomains is not publicly available.	Biochemical Assay
I-CBP112	p300	625 (Kd)	Highly selective for CBP/p300. Weak off-target activity against BET family members (BRD4(1) Kd = 5.6 μ M, BRD4(2) Kd = 20 μ M).[3]	Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI)
CCS1477	p300	25.5 (Kd)	Highly selective for p300/CBP. Shows over 170-fold selectivity for p300 over BRD4. Minimal binding to BRD2, BRD3, BRD9, and WDR9.	Isothermal Titration Calorimetry (ITC), BromoScan
GNE-207	CBP	1.0 (IC50)	Displays >2,500-fold selectivity over BRD4.	Biochemical Assay
GNE-781	CBP/p300	Sub-nanomolar	>7200-fold selective for CBP/p300 over a diverse panel of bromodomains.	Biochemical Assays

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biophysical and biochemical assays. Below are detailed methodologies for two commonly employed techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of an inhibitor to disrupt the interaction between a bromodomain and its acetylated ligand.

Principle: A biotinylated acetylated histone peptide is bound to streptavidin-coated Donor beads, and a His-tagged bromodomain protein is bound to Nickel Chelate Acceptor beads. When the bromodomain and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Protocol Outline:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
 - Reconstitute His-tagged bromodomain protein, biotinylated histone peptide, and test compounds in the assay buffer.
 - Prepare a slurry of Streptavidin Donor beads and Ni-NTA Acceptor beads in the assay buffer.
- Assay Procedure (384-well plate format):
 - Add 5 μ L of the bromodomain protein solution to each well.
 - Add 5 μ L of the test compound at various concentrations (or DMSO for control).
 - Incubate for 15-30 minutes at room temperature.

- Add 5 μ L of the biotinylated histone peptide solution.
- Incubate for 30-60 minutes at room temperature.
- Add 5 μ L of the pre-mixed Donor and Acceptor beads.
- Incubate for 60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to a bromodomain, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor is titrated into a solution containing the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.

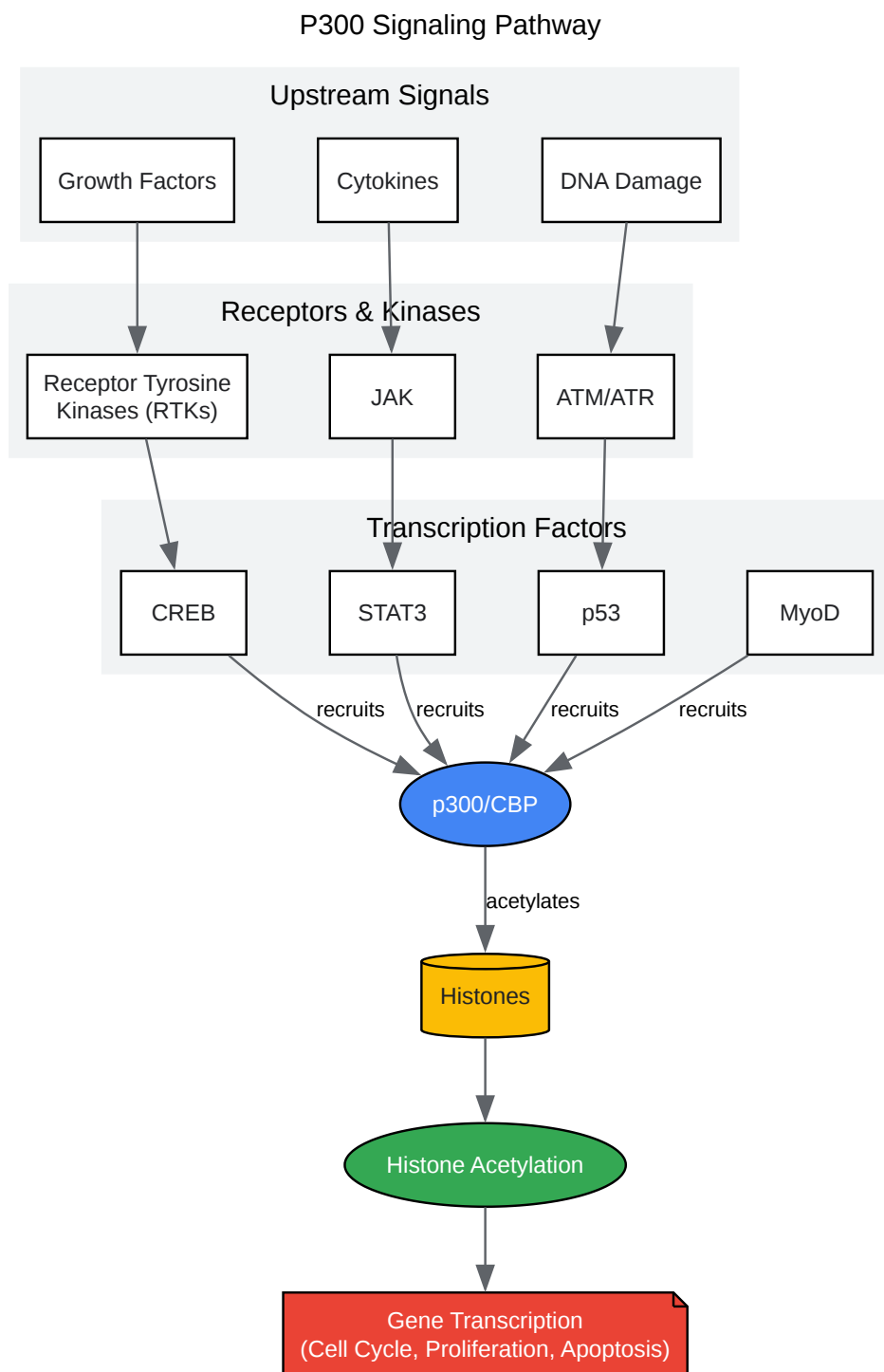
Protocol Outline:

- Sample Preparation:
 - Express and purify the bromodomain protein.
 - Prepare a concentrated stock solution of the inhibitor.

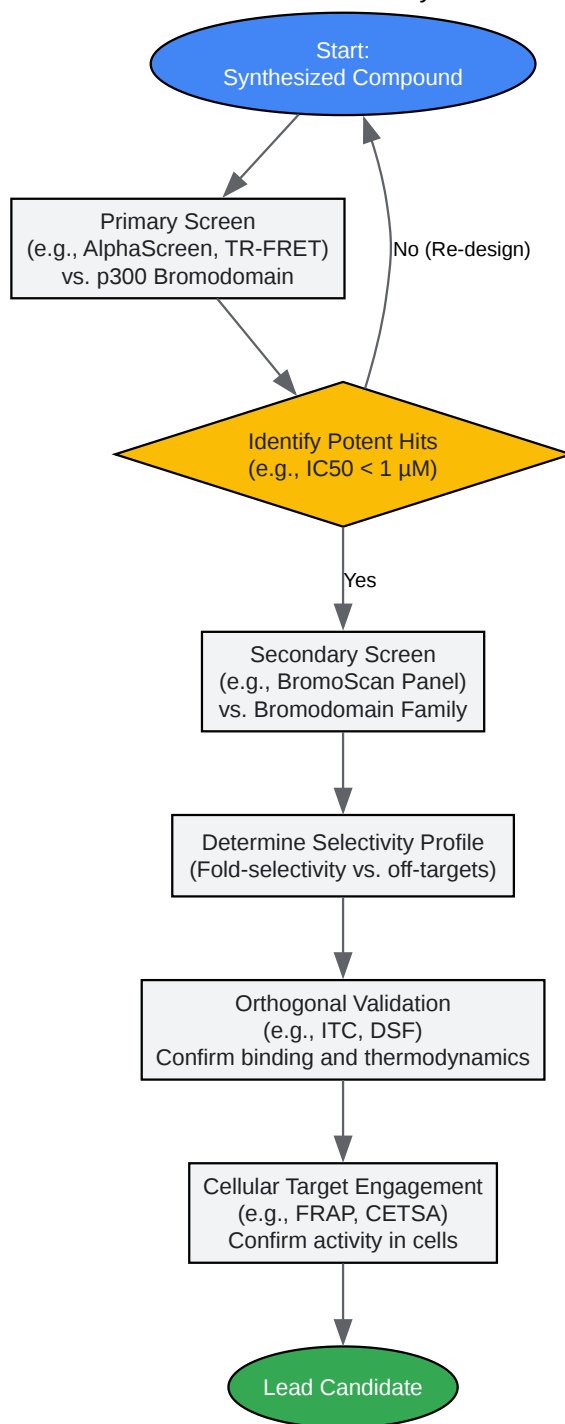
- Dialyze the protein and dissolve the inhibitor in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution. Degas both solutions before use.
- ITC Experiment Setup:
 - Load the bromodomain protein into the sample cell (typically at a concentration of 10-50 μ M).
 - Load the inhibitor into the injection syringe (typically at a 10-20 fold higher concentration than the protein).
 - Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
- Titration:
 - Perform an initial injection to account for any initial mixing effects, which is typically discarded from the analysis.
 - Proceed with a series of small, sequential injections of the inhibitor into the protein solution.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the p300 signaling pathway and a general workflow for assessing bromodomain inhibitor selectivity.



Bromodomain Inhibitor Selectivity Workflow

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